(1S,2S)-cyclopropane-1,2-dicarboxylic acid
Overview
Description
Scientific Research Applications
Inhibitor of Methylaspartase Reaction
(1S,2S)-cyclopropane-1,2-dicarboxylic acid and its derivatives have been investigated as inhibitors of the 3-methylaspartase reaction. Badiani et al. (1996) synthesized a range of 1-substituted cyclopropane 1,2-dicarboxylic acids and found them to be effective inhibitors, with (1S,2S)-1-methylcyclopropane 1,2-dicarboxylic acid being the most potent, acting as a transition state analogue for the substrate deamination reaction catalyzed by the enzyme (Badiani, Lightfoot, & Gani, 1996).
Absolute Configuration Studies
The absolute configurations of various chiral cyclopropanes, including (1S,2S)-cyclopropane-1,2-dicarboxylic acid, have been established through chemical correlations. Nishiyama, Oda, and Inouye (1974) correlated these compounds to known configurations, contributing significantly to the understanding of their stereochemical properties (Nishiyama, Oda, & Inouye, 1974).
Synthesis Techniques
Furuta, Iwanaga, and Yamamoto (2003) explored the condensation of dimethyl succinate dianion with 1,ω-dihalides to produce (1S,2S)-cyclopropane-1,2-dicarboxylic acid. This study provides insights into efficient synthetic routes for producing this compound (Furuta, Iwanaga, & Yamamoto, 2003).
Chiral Ligand Synthesis
Ahlam et al. (2012) synthesized chiral C2 symmetrical bidentate substituted amide ligands derived from (1S,2S)-cyclopropane-1,2-dicarboxylic acid. These ligands have potential applications in asymmetric transformations, showcasing the utility of cyclopropane derivatives in ligand synthesis (Ahlam, Islam, Al-Othman, Al-Salhoob, & Barakat, 2012).
Metal Complex Formation
Petri, Schwarz, and Lentz (1998) investigated the formation of metal complexes with cyclopropane-1,1-dicarboxylic acid. Their research provides valuable information on the interaction of this compound with various metals, potentially leading to applications in catalysis and material science (Petri, Schwarz, & Lentz, 1998).
Conformational Restriction in Biologically Active Compounds
Kazuta, Matsuda, and Shuto (2002) used cyclopropane rings, including (1S,2S)-cyclopropane-1,2-dicarboxylic acid derivatives, to restrict the conformation of biologically active compounds. This approach improves activity and helps in understanding bioactive conformations (Kazuta, Matsuda, & Shuto, 2002).
Safety And Hazards
properties
IUPAC Name |
(1S,2S)-cyclopropane-1,2-dicarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O4/c6-4(7)2-1-3(2)5(8)9/h2-3H,1H2,(H,6,7)(H,8,9)/t2-,3-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLWFMZKPPHHHCB-HRFVKAFMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]1C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30426118 | |
Record name | (1S,2S)-cyclopropane-1,2-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30426118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2S)-cyclopropane-1,2-dicarboxylic acid | |
CAS RN |
14590-54-6 | |
Record name | (1S,2S)-cyclopropane-1,2-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30426118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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